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Compound of Interest

Compound Name:
N-(2-butoxyethyl)-2-

chloroacetamide

CAS No.: 1193387-64-2

Cat. No.: B1522109

Get Quote

Executive Summary
This technical guide provides a comprehensive framework for determining the solubility profile

of N-(2-butoxyethyl)-2-chloroacetamide, a secondary amide with significant utility as a

synthetic intermediate and potential agrochemical scaffold. Given the limited empirical data

available in open literature for this specific derivative, this guide prioritizes a predictive-first

approach utilizing Quantitative Structure-Property Relationship (QSPR) models, followed by a

rigorous experimental validation protocol based on OECD guidelines.

The molecule exhibits an amphiphilic architecture—combining a polar, electrophilic

chloroacetamide "warhead" with a lipophilic butoxyethyl tail. This structure suggests moderate

aqueous solubility (Class II/III behavior) and high solubility in polar aprotic solvents,

necessitating precise formulation strategies for bioavailability.

Part 1: Molecular Architecture & Physicochemical
Profile
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To accurately predict solubility, we must first deconstruct the molecule into its contributing

solvatochromic fragments. The solubility (

) of a solute is thermodynamically governed by the energy required to break the crystal lattice
versus the energy released by solvation.

Structural Deconstruction
The molecule (C

H

ClNO

) consists of three distinct domains affecting its solvation shell:

Chloroacetamide Head (

): A polar, electrophilic region capable of hydrogen bond donation (NH) and acceptance
(CO). This group drives water solubility but also chemical reactivity (alkylation).

Ethyl Ether Linker (

): A flexible spacer. The ether oxygen acts as a weak hydrogen bond acceptor, enhancing
aqueous solubility relative to a pure alkyl chain.

Butyl Tail (

): A hydrophobic moiety that drives logP upwards, favoring organic solvation and lipid
membrane permeability.

Predicted Physicochemical Parameters
Table 1: Calculated properties based on group contribution methods.
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Parameter Value (Est.) Significance

Molecular Weight 193.67 g/mol

Low MW favors solubility;

easily passes biological

membranes.

LogP (Octanol/Water) 1.4 – 1.8

Moderately lipophilic. Suggests

good passive permeability but

finite water solubility.

H-Bond Donors (HBD) 1 (Amide NH) Critical for water interaction.

H-Bond Acceptors (HBA) 2 (Amide O, Ether O) Facilitates solvation in water.

Rotatable Bonds 8

High flexibility; implies a lower

melting point, which generally

increases solubility (Yalkowsky

principle).

Topological Polar Surface Area

(TPSA)
~38-45 Å²

< 140 Å² indicates excellent

cell membrane permeability.

Part 2: In Silico Solubility Prediction Framework
Since empirical values are scarce, we employ consensus modeling. The General Solubility

Equation (GSE) proposed by Jain and Yalkowsky is the gold standard for this estimation,

linking melting point (MP) and lipophilicity (LogP).

The General Solubility Equation (GSE)
Where

is molar solubility and

is Melting Point in °C.[1]

Application to N-(2-butoxyethyl)-2-chloroacetamide:

Estimated MP: Chloroacetamides with alkyl chains often have low melting points (solid/liquid

boundary). Let us estimate an MP of ~45°C (or potentially liquid at RT) due to the flexible

ether chain disrupting packing.
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Estimated LogP: ~1.6.

Result:

Converting to g/L:

.

Interpretation: The model predicts moderate to high water solubility (~1-10 mg/mL range). This

places the compound in a favorable zone for formulation, likely not requiring aggressive

solubilizers like cyclodextrins.

Consensus QSAR Workflow
The following diagram outlines the computational workflow used to arrive at these predictions,

integrating multiple algorithms (ESOL, Ali, Silicos-IT) to minimize algorithmic bias.
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Figure 1: In-silico consensus workflow for solubility prediction combining topological and

thermodynamic descriptors.

Part 3: Experimental Validation Protocol
Predictions must be validated. The Shake Flask Method (OECD Guideline 105) is the requisite

standard for compounds with estimated solubility > 10 mg/L.
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Materials & Prerequisites
Solvent: Double-distilled water (pH 7.0) and Phosphate Buffered Saline (PBS, pH 7.4).

Analytic Method: HPLC-UV/Vis.[2] The amide bond absorbs strongly at 210–220 nm.

Temperature: Controlled at 20.0 ± 0.5°C.

Step-by-Step Workflow
Saturation: Add excess N-(2-butoxyethyl)-2-chloroacetamide to 10 mL of buffer in a glass

vial until a visible precipitate/oil phase remains.

Equilibration: Agitate at 30°C for 24 hours, then reduce to 20°C and agitate for another 24

hours. Note: The "approach from supersaturation" (heating then cooling) prevents false-low

readings due to slow crystal dissolution.

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. If the compound is liquid,

ensure careful pipetting of the aqueous phase without disturbing the oily layer.

Filtration: Pass the supernatant through a 0.22 µm PVDF filter (low binding).

Quantification: Inject into HPLC (C18 column, Water/Acetonitrile gradient). Calculate

concentration against a standard curve.
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Figure 2: OECD 105-compliant Shake Flask methodology for determining thermodynamic

solubility.

Part 4: Solvent-Specific Behavior & Applications
Understanding the solubility profile extends beyond water. The amphiphilic nature of the

butoxyethyl chain dictates its behavior in organic synthesis and formulation.

Table 2: Predicted Solubility Profile in Common Solvents
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Solvent Predicted Solubility Mechanism Application

Water Moderate (~10 g/L)
H-bonding

(Amide/Ether)

Biological media,

hydrogels.

DMSO Very High (>100 g/L)
Dipole-dipole / H-bond

acceptance

Stock solutions for

assays.

Ethanol High Amphiphilic matching
Formulation co-

solvent.

Octanol High
Lipophilic tail

interaction

Partition coefficient

(LogP) determination.

Hexane Low to Moderate
Lack of polar

interactions

Washing/Purification

(to remove impurities).

Stability Warning
Critical Note: As a chloroacetamide, this molecule is an alkylating agent. In aqueous solution,

particularly at elevated pH (>8), it is susceptible to hydrolysis (releasing Cl⁻ and forming the

hydroxy-acetamide) or reaction with nucleophiles (e.g., thiols in proteins). Solubility studies

must be performed in fresh buffers and analyzed immediately to distinguish solubility from

degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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